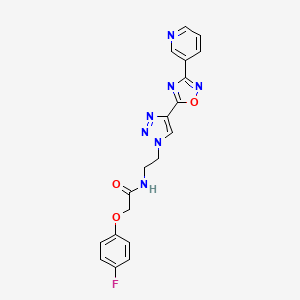
2-(4-Fluorphenoxy)-N-(2-(4-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H16FN7O3 and its molecular weight is 409.381. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pflanzenschutz (Agrochemikalien)
Die Trifluormethylpyridin (TFMP)-Einheit, die in unserer Verbindung vorhanden ist, spielt eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Insbesondere Fluazifop-butyl, das erste TFMP-Derivat, das auf dem Agrochemikalienmarkt eingeführt wurde, ebnete den Weg für mehr als 20 neue TFMP-haltige Agrochemikalien mit ISO-Gattungsbezeichnungen. Unter diesen Derivaten dient 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF) als chemische Zwischenstufe zur Synthese mehrerer Pflanzenschutzmittel . Forscher erforschen weiterhin neuartige Anwendungen von TFMP in der Pflanzenwissenschaft.
Biologische Aktivität
The compound 2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex molecular entity that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features several key structural motifs:
- Fluorophenoxy Group : Enhances lipophilicity and biological activity.
- Pyridinyl and Triazole Moieties : Known for their roles in various pharmacological activities.
- Oxadiazole Ring : Associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains. A study reported that certain oxadiazole derivatives showed promising antibacterial activity with EC50 values ranging from 5.44 to 66.98 μg/mL against different pathogens such as Xanthomonas oryzae and Pseudomonas syringae .
| Compound | Target Pathogen | EC50 (μg/mL) |
|---|---|---|
| 8c | Xanthomonas oryzae | 8.72 |
| 9a | Pseudomonas syringae | 12.85 |
| 7a | Xanthomonas oryzae | 40.71 |
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Similar oxadiazole derivatives have been shown to inhibit cancer cell proliferation effectively. For example, one study found that certain oxadiazole compounds had IC50 values in the micromolar range against cancer cell lines such as MCF-7 and HCT116 . The mechanism often involves the induction of apoptosis through pathways such as the p53 signaling pathway.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The presence of the oxadiazole ring has been linked to the inhibition of thymidylate synthase, crucial for DNA synthesis .
- Apoptosis Induction : Compounds similar in structure have been reported to increase caspase activity, leading to programmed cell death in cancer cells .
- Antimicrobial Mechanism : The lipophilic nature of these compounds aids in penetrating bacterial membranes, disrupting cellular functions .
Study on Antimicrobial Efficacy
A notable study evaluated the antibacterial efficacy of various oxadiazole derivatives, including those structurally related to our compound. The results highlighted that modifications to the alkyl chain length significantly influenced bioactivity, with optimal lengths enhancing antibacterial potency .
Study on Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized a series of oxadiazole derivatives and tested their effects on human cancer cell lines. The most active compounds exhibited IC50 values as low as 0.65 µM against MCF-7 cells, demonstrating strong potential for further development .
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O3/c20-14-3-5-15(6-4-14)29-12-17(28)22-8-9-27-11-16(24-26-27)19-23-18(25-30-19)13-2-1-7-21-10-13/h1-7,10-11H,8-9,12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZLSRCGYQZSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














